Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid
Description
Hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid is a bicyclic organic compound featuring a fused cyclopentane and oxazole ring system, with a carboxylic acid substituent at the 3-position. This molecule is cataloged as a building block in synthetic chemistry, with a purity of 95% and molecular formula C₉H₁₂F₃NO₅ when associated with trifluoroacetic acid (TFA) as a counterion or co-former . Its molecular weight is 271.19 g/mol, and it is commercially available through Enamine Ltd (CAS identifier: EN300-1655923) . The compound’s rigid bicyclic structure and carboxylic acid functionality make it a valuable intermediate for drug discovery, particularly in designing molecules with constrained geometries.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-6,8H,1-3H2,(H,9,10) |
InChI Key |
HPKCWWAWQQYWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)ONC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Ultrasound-Promoted Reactions
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Stereochemical Considerations
The triflylpyridinium method’s success lies in the acylpyridinium intermediate (Figure 2), which facilitates nucleophilic attack by isocyanoacetates. Stereoelectronic effects in the cyclopentane ring influence reaction rates, with cis-fused isomers forming preferentially due to reduced steric hindrance.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoline derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analog: 6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxylic Acid
Molecular Formula: C₇H₇NO₄ Molecular Weight: 169.04 g/mol (free acid form) Key Structural Differences:
- The pyrano-oxazole analog replaces the cyclopentane ring with a six-membered pyran (oxygen-containing) ring fused to the oxazole moiety .
- The absence of a trifluoroacetic acid component in its structure distinguishes it from the target compound.
Physicochemical Properties: Predicted collision cross-section (CCS) values for the pyrano-oxazole derivative (CID 67170407) were calculated using computational methods:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.04478 | 131.3 |
| [M+Na]⁺ | 192.02672 | 141.9 |
| [M-H]⁻ | 168.03022 | 133.4 |
These CCS values suggest moderate polarity and size, which may influence its pharmacokinetic behavior compared to the cyclopenta-oxazole compound .
Functional Group Comparison: Both compounds share an oxazole ring and carboxylic acid group, but the cyclopenta-oxazole’s fused five-membered ring introduces greater steric hindrance and conformational rigidity. This could enhance binding specificity in biological targets but reduce solubility compared to the pyrano-oxazole analog.
Other Oxazole Derivatives
However, these lack the fused bicyclic architecture and are primarily bioactive in plant defense mechanisms rather than synthetic applications .
Research Implications
- Synthetic Utility : The cyclopenta-oxazole’s rigidity may favor its use in protease inhibitors or kinase modulators, where conformational restraint is critical .
- Data Gaps: No CCS or solubility data are available for the target compound, limiting direct comparisons. Further experimental studies are needed to assess its pharmacokinetic profile.
Biological Activity
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, cytotoxic, and anticancer properties.
Chemical Structure and Properties
This compound has a unique bicyclic structure that contributes to its biological activity. The molecular formula is , and it features an oxazole ring which is known for its diverse biological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 16.7 μg/mL |
| Mycobacterium smegmatis | 33.3 μg/mL |
| Micrococcus luteus | 66.7 μg/mL |
In a study assessing the antimicrobial efficacy of related compounds, this compound was found to have moderate activity against several strains, comparable to known antibiotics like oxytetracycline .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa | 23 |
| L929 (mouse fibroblasts) | 23 |
The compound showed weak cytotoxicity against HeLa cells and mouse fibroblasts at an IC50 value of 23 μg/mL, indicating potential for further exploration in cancer therapy .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound could inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as a treatment for biofilm-associated infections .
- Cytotoxic Mechanisms : Research indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, although specific pathways remain to be fully characterized .
- Comparative Analysis : In comparison with other oxazole derivatives, this compound exhibited better selectivity towards cancer cells versus normal cells, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
